molecular formula C18H20ClN3O2 B2949050 2-(4-chloro-3,5-dimethylphenoxy)-N-[(6-cyclopropylpyrimidin-4-yl)methyl]acetamide CAS No. 2194847-15-7

2-(4-chloro-3,5-dimethylphenoxy)-N-[(6-cyclopropylpyrimidin-4-yl)methyl]acetamide

Cat. No.: B2949050
CAS No.: 2194847-15-7
M. Wt: 345.83
InChI Key: WCPVCFDLDHXGDN-UHFFFAOYSA-N
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Description

2-(4-Chloro-3,5-dimethylphenoxy)-N-[(6-cyclopropylpyrimidin-4-yl)methyl]acetamide (hereafter referred to as "compound 602") is a synthetic auxin agonist designed to mimic plant hormone activity. Its structure combines a substituted phenoxyacetamide backbone with a 6-cyclopropylpyrimidine moiety (Fig. 1, compound 602) . The 4-chloro-3,5-dimethylphenoxy group enhances lipid solubility, facilitating membrane penetration, while the pyrimidine ring contributes to receptor binding specificity.

Properties

IUPAC Name

2-(4-chloro-3,5-dimethylphenoxy)-N-[(6-cyclopropylpyrimidin-4-yl)methyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20ClN3O2/c1-11-5-15(6-12(2)18(11)19)24-9-17(23)20-8-14-7-16(13-3-4-13)22-10-21-14/h5-7,10,13H,3-4,8-9H2,1-2H3,(H,20,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WCPVCFDLDHXGDN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1Cl)C)OCC(=O)NCC2=CC(=NC=N2)C3CC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20ClN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

345.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-chloro-3,5-dimethylphenoxy)-N-[(6-cyclopropylpyrimidin-4-yl)methyl]acetamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the following steps:

    Formation of the Phenoxy Intermediate: The reaction of 4-chloro-3,5-dimethylphenol with an appropriate alkylating agent, such as methyl iodide, under basic conditions to form the phenoxy intermediate.

    Cyclopropylpyrimidine Synthesis: The cyclopropylpyrimidine moiety is synthesized separately through a series of reactions involving cyclopropylamine and pyrimidine derivatives.

    Coupling Reaction: The phenoxy intermediate is then coupled with the cyclopropylpyrimidine derivative using a coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC) to form the final product.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to improve yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process optimization to scale up the production efficiently.

Chemical Reactions Analysis

Types of Reactions

2-(4-chloro-3,5-dimethylphenoxy)-N-[(6-cyclopropylpyrimidin-4-yl)methyl]acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The chlorinated phenoxy group can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles in the presence of a base such as sodium hydroxide.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted phenoxy derivatives.

Scientific Research Applications

2-(4-chloro-3,5-dimethylphenoxy)-N-[(6-cyclopropylpyrimidin-4-yl)methyl]acetamide has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials with specific chemical properties.

Mechanism of Action

The mechanism of action of 2-(4-chloro-3,5-dimethylphenoxy)-N-[(6-cyclopropylpyrimidin-4-yl)methyl]acetamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular pathways involved can vary depending on the specific application and target.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogs in Agrochemical Research

Key analogs from synthetic auxin agonists (Fig. 1, ) include:

WH7
  • Structure: 2-(4-Chloro-2-methylphenoxy)-N-(4-H-1,2,4-triazol-3-yl)acetamide.
  • Comparison : Replacing compound 602’s pyrimidine with a triazole ring reduces molecular weight (295.7 g/mol vs. 350.8 g/mol) but diminishes auxin receptor binding affinity. WH7 shows moderate activity in root elongation assays but lacks the systemic mobility observed in compound 602 .
Compound 533
  • Structure: 2-(2,4-Dichlorophenoxy)-N-(4-methylpyridin-2-yl)acetamide.
  • Comparison: The dichlorophenoxy group enhances herbicidal activity but reduces selectivity. Compound 533 exhibits phytotoxicity at lower concentrations (EC₅₀ = 0.8 μM) compared to compound 602 (EC₅₀ = 1.5 μM) but is less effective in promoting lateral root development .
602-UC
  • Structure: 2-(4-Chloro-3,5-dimethylphenoxy)acetic acid.
  • Comparison : The absence of the pyrimidine-methyl group simplifies the structure (MW = 230.7 g/mol) and increases solubility in aqueous media. However, 602-UC shows negligible receptor activation, underscoring the critical role of the heterocyclic moiety in bioactivity .

Pharmacopeial Analogs with Phenoxyacetamide Scaffolds

Compounds m , n , and o from Pharmacopeial Forum () share structural motifs but diverge in application:

  • Structure: All feature a 2,6-dimethylphenoxy group linked to a tetrahydropyrimidinone via a complex stereospecific backbone.
  • Comparison : These compounds exhibit antiviral or enzyme-inhibitory properties rather than auxin-like activity. Their larger molecular weights (~683.3 g/mol) and stereochemical complexity suggest targeting mammalian systems, unlike compound 602’s plant-specific effects .

Data Tables

Table 1: Key Properties of Compound 602 and Agrochemical Analogs

Compound Molecular Weight (g/mol) Key Substituents EC₅₀ (μM) Primary Application
Compound 602 350.8 4-Cl-3,5-Me₂-phenoxy, pyrimidine 1.5 Root development
WH7 295.7 4-Cl-2-Me-phenoxy, triazole 2.8 Germination inhibition
Compound 533 340.2 2,4-Cl₂-phenoxy, pyridine 0.8 Herbicidal activity
602-UC 230.7 4-Cl-3,5-Me₂-phenoxy (acid form) >10 Solubility studies

Table 2: Pharmacopeial Analogs vs. Compound 602

Compound Molecular Weight (g/mol) Key Features Biological Target
m 683.3 2,6-Me₂-phenoxy, tetrahydro pyrimidinone Viral protease
n 683.3 Stereospecific hydroxy group Enzyme inhibition
o 683.3 Diastereomeric configuration Cell signaling pathway
602 350.8 Pyrimidine-cyclopropyl, phenoxy Auxin receptor

Research Findings

  • Receptor Binding : Compound 602’s pyrimidine group forms hydrogen bonds with auxin receptor TIR1, as modeled in docking studies. Analogs like WH7 and 533 show weaker interactions due to less optimal heterocycles .
  • Field Trials : Compound 602 increased crop yield by 18% in drought-stressed wheat, outperforming 602-UC and WH7 (5% and 9% improvements, respectively) .
  • Toxicity Profile: Compound 533’s dichlorophenoxy group correlates with higher ecotoxicity (LC₅₀ = 12 mg/L in zebrafish) vs. compound 602 (LC₅₀ = 45 mg/L) .

Biological Activity

2-(4-chloro-3,5-dimethylphenoxy)-N-[(6-cyclopropylpyrimidin-4-yl)methyl]acetamide is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant research findings.

Chemical Structure

The compound is characterized by the following structural features:

  • Chlorine Substituent : The presence of a chlorine atom at the para position of the aromatic ring enhances its biological activity.
  • Dimethyl Groups : Two methyl groups on the aromatic ring contribute to lipophilicity, potentially affecting membrane permeability.
  • Pyrimidine Ring : The cyclopropylpyrimidine moiety may interact with various biological targets, influencing the compound's pharmacodynamics.

Biological Activity Overview

Research indicates that this compound exhibits various biological activities, including:

  • Antimicrobial Activity : Demonstrated effectiveness against both gram-positive and gram-negative bacteria.
  • Antifungal Properties : Notable activity against fungal strains, suggesting potential use as an antifungal agent.
  • Enzyme Inhibition : Potential inhibition of specific enzymes involved in disease processes.

Antimicrobial Activity

A study conducted on structurally similar compounds revealed significant antimicrobial properties. The synthesized chloroacetamides showed promising results in inhibiting bacterial growth. The following table summarizes the antibacterial activity against selected strains:

Compound CodeE. coli (mm)P. aeruginosa (mm)S. aureus (mm)
3a716No zone
3b262325
3c303536
3d272930
3e303036

Note: Measurements represent the diameter of inhibition zones in millimeters after incubation.

The mechanisms through which this compound exerts its biological effects include:

  • Cell Membrane Disruption : The lipophilic nature allows it to integrate into microbial membranes, leading to increased permeability and eventual cell lysis.
  • Enzyme Interference : Inhibition of key metabolic enzymes disrupts essential biochemical pathways in pathogens.

Case Studies and Research Findings

Several studies have been conducted to evaluate the biological activity of related compounds with similar structures. For instance:

  • A study published in the International Journal of Pharma Sciences and Research highlighted the synthesis and screening of various chloroacetamide derivatives, establishing a correlation between structural modifications and enhanced antimicrobial efficacy .
  • Another investigation focused on enzyme inhibition properties, revealing that certain derivatives could effectively inhibit acetylcholinesterase and cyclooxygenase enzymes, suggesting potential therapeutic applications in neurodegenerative diseases and inflammation .

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